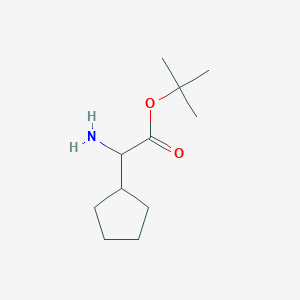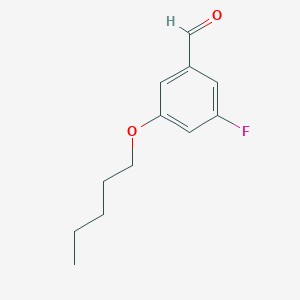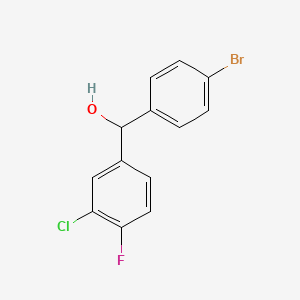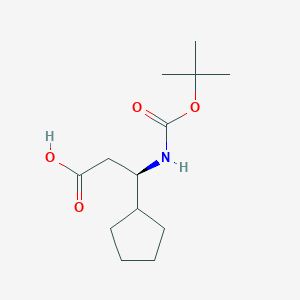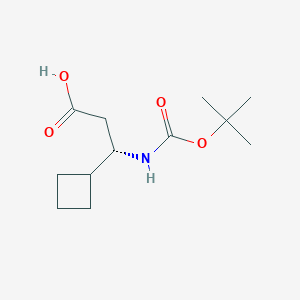
(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a cyclobutyl group, which imparts rigidity to the molecule, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclobutyl ring, which can be derived from cyclobutyl bromide.
Amination: The cyclobutyl bromide undergoes amination to introduce the amino group.
Protection: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The protected amine is then carboxylated to introduce the propionic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Precise temperature control to ensure the stability of intermediates and final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amine derivatives.
科学的研究の応用
(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as a substrate or inhibitor, thereby affecting metabolic processes.
類似化合物との比較
(S)-3-Amino-3-cyclobutyl-propionic acid: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.
(S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid: Features a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
Uniqueness:
- The presence of the cyclobutyl group in (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid imparts rigidity and unique steric properties, making it distinct from other similar compounds. The tert-butoxycarbonyl protecting group also provides stability during synthetic procedures, allowing for selective reactions.
特性
IUPAC Name |
(3S)-3-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBXGUITJZILAS-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
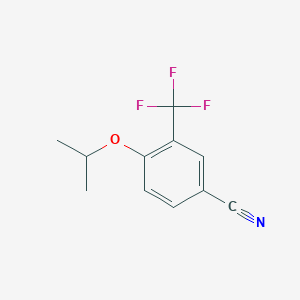
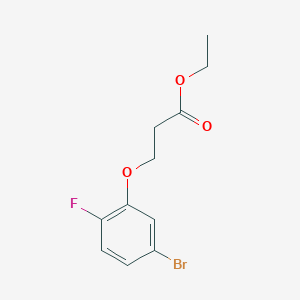
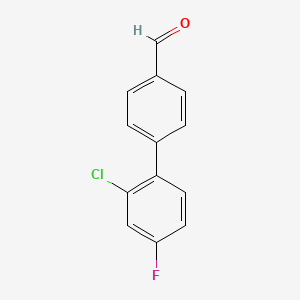
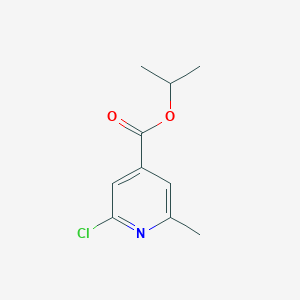
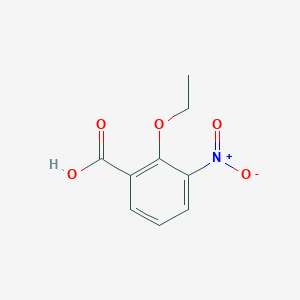
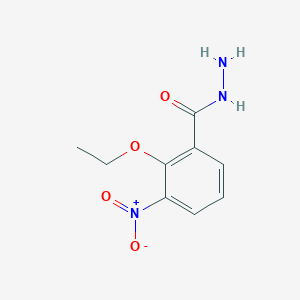
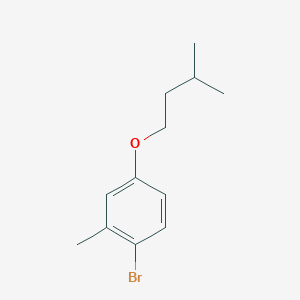
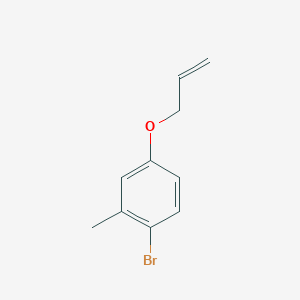
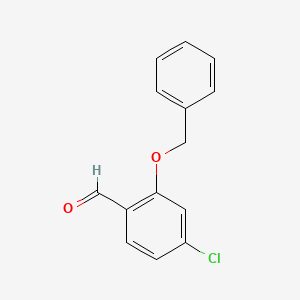
![1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7977377.png)
